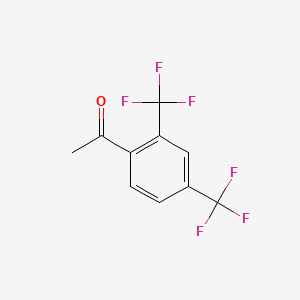

2',4'-Bis(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLYNSLYUWMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371122 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-82-8 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',4'-Bis(trifluoromethyl)acetophenone chemical properties

An In-depth Technical Guide to 2',4'-Bis(trifluoromethyl)acetophenone

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Significance of Fluorination

This compound (CAS No. 237069-82-8) is an aromatic ketone distinguished by the presence of two trifluoromethyl (CF₃) groups on the phenyl ring. The strategic incorporation of fluorine atoms, and particularly CF₃ groups, is a cornerstone of modern medicinal chemistry. These groups can dramatically alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The CF₃ groups in this compound are potent electron-withdrawing groups, which significantly influences the reactivity of both the aromatic ring and the ketone functional group, making it a versatile intermediate for synthesizing complex target molecules.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 237069-82-8 | [3][4] |

| Molecular Formula | C₁₀H₆F₆O | [4][5] |

| Molecular Weight | 256.14 g/mol | [4] |

| Boiling Point | 211 °C | [6] |

| Density | 1.362 g/mL | [6] |

| Refractive Index (n20/D) | 1.4200 | [6] |

| Flash Point | 79 °C | [6] |

| Appearance | Clear liquid | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The spectrum would feature a singlet for the methyl protons (CH₃) around δ 2.6-2.7 ppm. The aromatic region would display complex multiplets for the three protons on the phenyl ring, influenced by both trifluoromethyl groups.

-

¹³C NMR: Key signals would include the carbonyl carbon (~195 ppm), the methyl carbon (~27 ppm), and the aromatic carbons. The carbons directly bonded to the CF₃ groups would appear as quartets due to C-F coupling.

-

¹⁹F NMR: Two distinct singlets would be expected, one for each of the chemically non-equivalent CF₃ groups at the 2' and 4' positions.

Synthesis and Reactivity Profile

The synthesis and reactivity of this molecule are dictated by the interplay between the acetyl group and the powerful electron-withdrawing CF₃ substituents.

Synthetic Approach: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[10][11][12] This involves reacting an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. For this compound, the logical precursor is 1,3-bis(trifluoromethyl)benzene.

The trifluoromethyl groups are meta-directing; however, acylation of 1,3-bis(trifluoromethyl)benzene would be expected to occur at the 5-position due to steric hindrance and deactivation at the 2-position. Therefore, a more plausible route to the 2',4'-isomer involves the acylation of 1-bromo-2,4-bis(trifluoromethyl)benzene followed by de-bromination, or a more specialized multi-step synthesis. However, for illustrative purposes, a general Friedel-Crafts workflow is presented.

Workflow: General Friedel-Crafts Acylation

Caption: Generalized workflow for Friedel-Crafts Acylation synthesis.

Reactivity Insights

The electronic nature of the CF₃ groups governs the molecule's reactivity.

-

Ketone Reactivity: The electron-withdrawing effect of the two CF₃ groups makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted acetophenone. This is highly advantageous for reactions like reductions to form chiral alcohols, which are valuable pharmaceutical intermediates.[]

-

Aromatic Ring Reactivity: Conversely, the CF₃ groups strongly deactivate the aromatic ring towards further electrophilic substitution. This deactivation prevents side reactions like poly-acylation, which can be a problem in Friedel-Crafts reactions with activated rings.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 237069-82-8 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 9. 3',5'-Bis(trifluoromethyl)acetophenone(30071-93-3) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2',4'-Bis(trifluoromethyl)acetophenone (CAS No. 237069-82-8)

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design.[1][2][3] this compound, identified by the CAS number 237069-82-8, emerges as a pivotal chemical intermediate, valued for the unique electronic and steric properties conferred by its dual trifluoromethyl groups.[][5] The presence of two powerful electron-withdrawing -CF3 groups on the aromatic ring creates a highly specialized building block, enabling the synthesis of novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and material design. The compound is typically supplied as a pale-yellow to brown liquid with a purity of 98% or higher.[8]

| Property | Value | Source(s) |

| CAS Number | 237069-82-8 | [][8][9][10] |

| Molecular Formula | C10H6F6O | [5][11] |

| Molecular Weight | 256.15 g/mol | [8] |

| IUPAC Name | 1-[2,4-bis(trifluoromethyl)phenyl]ethanone | [] |

| Appearance | Pale-yellow to Yellow to Brown Liquid | [8] |

| Boiling Point | 211 °C | [10] |

| Density | 1.362 g/mL | [10] |

| Refractive Index | 1.4200 | [10] |

| Flash Point | 79 °C | [10] |

| InChI | 1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3 | [8] |

| InChI Key | MHLYNSLYUWMONA-UHFFFAOYSA-N | [8] |

| SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |

The Scientific Rationale: Strategic Value of Bis-Trifluoromethylation

The utility of this compound in drug discovery is rooted in the profound influence of the trifluoromethyl (-CF3) group on molecular properties.[3][12] The presence of two such groups on the phenyl ring amplifies these effects, providing a powerful tool for medicinal chemists.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes.[6] This can significantly increase a drug candidate's half-life, reducing dosing frequency.[1]

-

Increased Lipophilicity : The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to penetrate cellular membranes and enhance its absorption and distribution within the body.[1][6]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF3 substituent significantly lowers the electron density of the aromatic ring.[1][13] This electronic modulation can alter the pKa of nearby functional groups and strengthen interactions with biological targets, often leading to increased binding affinity and potency.[6]

-

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other atoms and groups, such as chlorine, allowing for the fine-tuning of steric and electronic properties while maintaining or improving biological activity.[1]

The 2,4-substitution pattern deactivates the aromatic ring towards further electrophilic substitution and directs the reactivity towards the acetyl group, making it a predictable and versatile synthetic intermediate.

Synthesis and Reactivity Profile

This compound can be synthesized through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Synthesis Route 1: Friedel-Crafts Acylation

A primary and logical route is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.[14][15] This electrophilic aromatic substitution involves reacting the electron-deficient benzene ring with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl3).[16][17][18]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Synthesis Route 2: Grignard Reaction

An alternative approach involves the use of an organometallic reagent. Specifically, the reaction of 2,4-bis(trifluoromethyl)benzonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide) would form an intermediate imine salt.[19][20] Subsequent hydrolysis with aqueous acid yields the desired ketone.[21]

Caption: Synthesis via Grignard Reaction with a Nitrile.

Reactivity Insights

The ketone moiety is the primary center of reactivity. It can undergo a wide range of transformations, including:

-

Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(2,4-bis(trifluoromethyl)phenyl)ethanol, using reducing agents like sodium borohydride. This alcohol can serve as a chiral building block if the reduction is performed asymmetrically.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in aldol-type condensation reactions to build larger molecular frameworks.[22]

-

Heterocycle Formation: The ketone serves as an excellent starting point for synthesizing various heterocyclic structures, such as pyrazoles, which are prevalent in pharmaceuticals.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate used to construct more complex molecules.[7][23]

-

Scaffold for API Synthesis: Its primary role is as a foundational component in the multi-step synthesis of active pharmaceutical ingredients (APIs). The bis-trifluoromethylphenyl moiety is often integrated to enhance the pharmacokinetic profile of a final drug candidate.[7]

-

Precursor to Chiral Intermediates: The asymmetric reduction of the ketone to a chiral alcohol is a key application. Chiral alcohols are crucial intermediates for drugs that require precise stereochemistry for their biological activity, such as the NK-1 receptor antagonist Aprepitant (which uses the 3,5-isomer).[]

-

Agrochemical Development: The structural motifs derived from this compound are also of significant interest in the agrochemical industry for the development of new herbicides and pesticides with improved efficacy.[23]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from 1,3-bis(trifluoromethyl)benzene.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Acetyl chloride (CH3COCl)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl2)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: In the addition funnel, prepare a solution of 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Reaction Execution: Add the substrate solution dropwise to the stirred AlCl3 suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or GC analysis.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation/Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals for the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.5-8.0 ppm).

-

¹⁹F NMR: Expect two distinct signals for the two different trifluoromethyl groups.

-

¹³C NMR: Expect signals for the carbonyl carbon (~197 ppm), methyl carbon (~27 ppm), and aromatic carbons.

-

Mass Spectrometry (MS): Confirm the molecular weight (m/z = 256.15).

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. Always consult the latest Safety Data Sheet (SDS) before use.[9]

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation Mark)[8] |

| Signal Word | Warning[8] |

| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[25] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[26] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][27]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][27] Keep away from incompatible materials such as strong oxidizing agents.[27] The compound is noted to be moisture and air sensitive.[9]

Conclusion

This compound is a highly functionalized and strategic intermediate whose value is derived from the potent effects of its dual trifluoromethyl substituents. Its well-defined reactivity, centered on the ketone functionality, combined with the stability and unique electronic nature of the bis-trifluoromethylphenyl ring, makes it an indispensable tool for researchers. For professionals in drug development and materials science, this compound offers a reliable pathway to novel molecules with enhanced stability, permeability, and bioactivity, solidifying its role as a key enabler of chemical innovation.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

CAS 237069-82-8 this compound. Building Block Chemical. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]

-

The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

MATERIAL SAFETY DATA SHEET - 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. Acros Organics. [Link]

-

Supporting Information. American Chemical Society. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. European Patent Office. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

-

friedel-crafts acylation of benzene. Chemguide. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer. [Link]

- Method for synthesizing trifluoromethyl acetophenone.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

Grignard Reaction of Nitriles EXPLAINED!. The Organic Chemistry Tutor (YouTube). [Link]

- Process for the preparation of trifluoromethyl acetophenone.

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Method for synthesizing m-trifluoromethyl acetophenone. Patsnap. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. This compound | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(2,4-Bis(trifluoromethyl)phenyl)ethanone | 237069-82-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 237069-82-8 | CAS DataBase [m.chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. jelsciences.com [jelsciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 23. chemimpex.com [chemimpex.com]

- 25. 3′,5′-ビス(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Bis(trifluoromethyl)acetophenone

Abstract: 2',4'-Bis(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring two powerful electron-withdrawing trifluoromethyl (CF₃) groups, imparts distinct chemical reactivity, metabolic stability, and lipophilicity, making it a valuable building block in modern organic synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. It consolidates available data, offers expert analysis on its structural-property relationships, and presents standardized protocols for its characterization, ensuring scientific integrity and practical utility.

Introduction & Strategic Importance

Fluorinated organic molecules are cornerstones of modern medicine and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, enhancing everything from binding affinity and metabolic stability in drug candidates to thermal resistance in polymers. This compound (CAS No. 237069-82-8) exemplifies this principle.[1][][3][4][5]

Structural Features and Inherent Properties

The structure of this compound is defined by an acetophenone core with two CF₃ groups at the ortho and para positions of the phenyl ring. This arrangement creates a unique electronic and steric environment:

-

Strong Electron-Withdrawing Effect: The CF₃ groups pull electron density from the aromatic ring, making the carbonyl carbon more electrophilic and influencing the acidity of the methyl protons.

-

Increased Lipophilicity: The fluorine atoms significantly increase the molecule's oil/water partition coefficient (logP), a critical parameter in drug design for membrane permeability.

-

Blocked Metabolic Sites: The CF₃ group at the 4-position can prevent para-hydroxylation, a common metabolic pathway for aromatic compounds, thereby increasing the in vivo half-life of derivative molecules.

-

Steric Influence: The ortho-CF₃ group provides steric hindrance around the carbonyl group, which can be leveraged to control reaction stereoselectivity or modulate interactions with biological targets.

These features make the compound a highly sought-after intermediate for creating complex molecules with tailored properties.

Core Physicochemical Properties

A thorough understanding of the fundamental physical properties is essential for the safe handling, reaction optimization, and purification of this compound.

Identity and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | 1-[2,4-Bis(trifluoromethyl)phenyl]ethanone | [] |

| CAS Number | 237069-82-8 | [1][][4][5][6] |

| Molecular Formula | C₁₀H₆F₆O | [3][4][5] |

| Molecular Weight | 256.15 g/mol | [1] |

| InChI Key | MHLYNSLYUWMONA-UHFFFAOYSA-N | [1] |

Tabulated Physical Data

The following table summarizes the key physical properties. It is important to note that while some data for the target 2',4'-isomer is available, other properties are often reported for the related 3',5'-isomer and are included here for comparative context.

| Property | Value for 2',4'-Isomer | Comparative Value (3',5'-Isomer) | Source(s) |

| Physical Form | Pale-yellow to yellow to brown liquid | Clear, colorless to light yellow liquid | [1][7] |

| Boiling Point | 211 °C (at 760 mmHg) | 95-98 °C (at 15 mmHg) | [5][6] |

| Density | 1.362 g/mL | 1.422 g/mL (at 25 °C) | [5][6] |

| Refractive Index | 1.4200 (at 20 °C) | 1.4221 (at 20 °C) | [5][6][7] |

| Flash Point | 79 °C | 82 °C (closed cup) | [5][6][7] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CDCl₃, acetone). | Sparingly soluble in water. | Inferred |

Expert Insight: The boiling point of 211 °C for the 2',4'-isomer is significantly higher than that reported under vacuum for the 3',5'-isomer.[5][6] This is expected, as boiling points increase with atmospheric pressure. The slight differences in density and refractive index between the isomers are attributable to the different packing and electronic distribution arising from the substituent positions.

Spectroscopic & Structural Characterization

Accurate structural confirmation is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for the 2',4'-isomer is not readily found, its expected NMR signals can be predicted with high confidence based on established principles and data from similar structures.[8][9][10][11]

-

¹H NMR (Proton NMR):

-

Methyl Protons (-COCH₃): A singlet is expected around δ 2.6-2.8 ppm. The strong deshielding from the adjacent carbonyl group places it in this region.

-

Aromatic Protons (Ar-H): Three signals are expected in the δ 7.5-8.5 ppm range. The powerful electron-withdrawing CF₃ groups and the carbonyl group will shift these protons significantly downfield. The proton at the 6-position will likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 3-position as a broad singlet or small doublet.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal is expected in the δ 195-200 ppm region.

-

Methyl Carbon (-CH₃): A signal around δ 28-32 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the CF₃ groups will appear as quartets due to C-F coupling and will be significantly shifted.

-

-

¹⁹F NMR (Fluorine NMR):

-

Two distinct singlets are expected, one for each of the chemically non-equivalent CF₃ groups. Their chemical shifts will be characteristic of trifluoromethyl groups attached to an aromatic ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

~1700 cm⁻¹ (strong): A sharp, intense peak corresponding to the C=O (carbonyl) stretching vibration.

-

~1100-1350 cm⁻¹ (strong): A series of very strong, broad bands characteristic of C-F stretching vibrations from the two CF₃ groups.

-

~3050-3100 cm⁻¹ (weak-medium): Aromatic C-H stretching.

-

~1600 cm⁻¹ (medium): Aromatic C=C ring stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 256.15, corresponding to the molecular weight of the compound.

-

Key Fragments: The most prominent fragment is often the loss of the methyl group ([M-15]⁺), resulting in a stable acylium ion at m/z = 241. Other potential fragments include the loss of a CF₃ group ([M-69]⁺).

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical process for confirming the structure and purity of a this compound sample.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with fluorinated reagents.[12]

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Recommended Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The compound should be stored at room temperature.[1][5]

Standardized Experimental Methodologies

The following protocols describe standardized, self-validating methods for determining key physical properties. The causality behind each step is explained to ensure robust and reliable data generation.

Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small sample volume, conserving valuable material.[16][17][18][19]

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By trapping a small amount of air, we can visually detect the point at which the sample's vapor pressure overcomes atmospheric pressure (rapid bubbling) and the subsequent equilibrium point upon cooling (when liquid re-enters the capillary).

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned well above the oil level to prevent degradation.

-

Heating: Insert the assembly into the Thiele tube. Gently heat the side arm of the Thiele tube with a burner. The convection currents in the oil will ensure uniform heating.

-

Observation (Heating): As the temperature rises, air will slowly exit the capillary. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.

-

Verification: For a self-validating measurement, allow the apparatus to cool further, then reheat gently. A second determination should be within 1-2 °C of the first. Record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures a high-quality, high-resolution spectrum by minimizing contamination and magnetic field distortions.[20][21][22][23]

Principle: NMR spectroscopy relies on detecting signals from nuclei in a strong, homogeneous magnetic field. Particulates, paramagnetic impurities, and incorrect sample positioning can disrupt this homogeneity, leading to poor spectral quality (broad peaks). Using a deuterated solvent provides a "lock" signal for the spectrometer to stabilize the field.

Apparatus:

-

5 mm NMR tube (clean and dry)

-

Glass Pasteur pipette with glass wool plug

-

Small vial

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. Causality: This concentration is optimal for obtaining a strong ¹H NMR signal without causing viscosity issues that broaden lines.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS as an internal reference) to the vial. Gently swirl to dissolve the sample completely.

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube. Causality: This critical step removes any microscopic dust or particulate matter that would severely degrade the magnetic field homogeneity and thus the spectral resolution.[20][22]

-

Depth Check: The final sample height in the NMR tube should be approximately 4-5 cm. Causality: This ensures the sample is correctly positioned within the NMR probe's detection coil for maximum signal and optimal shimming.

-

Cleaning and Capping: Carefully wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust. Cap the tube securely.

-

Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform locking (stabilizing the field using the deuterium signal from CDCl₃), tuning (matching the probe to the nucleus frequency), and shimming (optimizing field homogeneity). Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard acquisition parameters.

Overall Physicochemical Characterization Workflow

This diagram outlines the comprehensive process from sample receipt to final data compilation, representing a robust system for quality control and characterization.

Conclusion

This compound is a specialty chemical whose utility is directly linked to its distinct physical and electronic properties. This guide has synthesized available data and provided expert-driven predictions and protocols to empower researchers. A comprehensive understanding of its boiling point, solubility, spectroscopic signatures, and safe handling procedures is fundamental to its effective application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The methodologies and workflows presented herein provide a self-validating framework for ensuring the quality and identity of this critical synthetic intermediate.

References

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Determination of Boiling Points. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Toronto. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. 1-(2,4-Bis(trifluoromethyl)phenyl)ethanone | 237069-82-8 [sigmaaldrich.com]

- 3. This compound | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 237069-82-8 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 237069-82-8 | CAS DataBase [m.chemicalbook.com]

- 7. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 8. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 11. 3',5'-Bis(trifluoromethyl)acetophenone(30071-93-3) 13C NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.fr [fishersci.fr]

- 15. geneseo.edu [geneseo.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. organomation.com [organomation.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

2',4'-Bis(trifluoromethyl)acetophenone molecular structure and weight

An In-Depth Technical Guide to 2',4'-Bis(trifluoromethyl)acetophenone

Introduction

This compound is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a specialized chemical intermediate, its unique molecular architecture, characterized by an acetophenone core substituted with two powerful electron-withdrawing trifluoromethyl groups, imparts distinct physicochemical properties that are highly sought after in the design of advanced molecules. The strategic incorporation of trifluoromethyl (-CF3) groups is a well-established method in drug design to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding selectivity of drug candidates.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its molecular structure, physicochemical properties, a representative synthetic protocol, and its critical role as a building block in modern chemical synthesis.

Molecular and Physicochemical Profile

The defining features of this compound are its phenyl ring, acetyl group, and two trifluoromethyl substituents. The -CF3 groups at the 2' (ortho) and 4' (para) positions relative to the acetyl group create a unique electronic and steric environment. The strong inductive effect of the fluorine atoms makes the -CF3 groups potent electron-withdrawing agents, which deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the acetyl group's carbonyl carbon.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 1-[2,4-Bis(trifluoromethyl)phenyl]ethan-1-one | - |

| CAS Number | 237069-82-8 | [2][3] |

| Molecular Formula | C₁₀H₆F₆O | [3][4] |

| Molecular Weight | 256.14 g/mol | [3] |

| InChI Key | Not available in search results | - |

| SMILES | Not available in search results | - |

| Appearance | Varies; may be a solid or liquid | [2][5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted acetophenones is a cornerstone of organic chemistry, with Friedel-Crafts acylation being a primary method. For this compound, a plausible synthetic route involves the acylation of 1,3-bis(trifluoromethyl)benzene.

Plausible Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating 1,3-bis(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The trifluoromethyl groups are meta-directing; however, the regioselectivity of the acylation can be complex, and achieving the specific 2,4-isomer may require a multi-step, directed synthesis approach not detailed in the general literature found. The protocol below is an illustrative example of a standard Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous solvent (e.g., dichloromethane or carbon disulfide) is added to the flask, and the suspension is cooled in an ice bath.

-

Reagent Addition: Acetyl chloride is added dropwise to the stirred suspension via the addition funnel.

-

Substrate Introduction: 1,3-Bis(trifluoromethyl)benzene is then added slowly, maintaining the low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to isolate the desired this compound isomer.

Sources

An In-Depth Technical Guide to 1-(2,4-Bis(trifluoromethyl)phenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one, a fluorinated acetophenone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a critical building block in the development of novel therapeutic agents.

Introduction: The Significance of Trifluoromethyl Moieties in Drug Design

The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced binding affinity for biological targets, improved cell membrane permeability, and resistance to metabolic degradation. 1-(2,4-Bis(trifluoromethyl)phenyl)ethan-1-one serves as a key intermediate, providing a synthetically accessible platform for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a diverse range of molecular architectures.

Chemical Identity and Physicochemical Properties

The IUPAC name for 2',4'-Bis(trifluoromethyl)acetophenone is 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one .[1] This compound is a substituted aromatic ketone with two trifluoromethyl groups on the phenyl ring.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one | PubChem |

| Synonyms | This compound | |

| CAS Number | 237069-82-8 | [2] |

| Molecular Formula | C10H6F6O | [2] |

| Molecular Weight | 256.14 g/mol | [2] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | PubChem |

Synthesis and Mechanistic Insights

The synthesis of 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one can be approached through several established synthetic strategies, most notably the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

A primary and industrially scalable route to 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation Synthesis Route.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl gas), add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride to the stirred suspension. The acetyl chloride reacts with the aluminum chloride to form the electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Aromatic Substitution: To this mixture, add 1,3-bis(trifluoromethyl)benzene dropwise from the addition funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction Completion and Quench: After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from the less reactive acetyl chloride.

-

Low Temperature: The initial stages of the reaction are performed at low temperatures to control the exothermicity and prevent unwanted side reactions.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm) due to the strong electron-withdrawing effects of the two trifluoromethyl groups and the acetyl group.

-

Methyl Protons: The three protons of the acetyl group will appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm).

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Signals for the aromatic carbons will be observed in the typical aromatic region (δ 120-140 ppm). The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbons: The carbons of the CF₃ groups will also appear as quartets in the upfield region of the aromatic spectrum.

-

Methyl Carbon: A signal for the methyl carbon will be present in the upfield region (δ 25-30 ppm).

Expected IR (Infrared) Spectroscopy Data:

-

C=O Stretch: A strong absorption band between 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl groups.

-

Aromatic C-H Stretch: Peaks will be observed in the region of 3000-3100 cm⁻¹.

Applications in Drug Development and Research

The 2,4-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance their therapeutic potential. 1-(2,4-Bis(trifluoromethyl)phenyl)ethan-1-one serves as a key starting material for the synthesis of more complex molecules, particularly heterocyclic compounds such as pyrazoles.

Synthesis of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6][7]

General Reaction Scheme for Pyrazole Synthesis:

Figure 2: General Synthesis of Pyrazole Derivatives.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Significance in Drug Discovery: The resulting pyrazole derivatives, bearing the 2,4-bis(trifluoromethyl)phenyl group, are promising candidates for screening in various biological assays. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the pyrazole core, potentially leading to compounds with improved drug-like properties.

Conclusion

1-(2,4-Bis(trifluoromethyl)phenyl)ethan-1-one is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties that are highly sought after in medicinal chemistry. Further exploration of the reactivity of this compound and the biological activities of its derivatives is a promising avenue for future research and drug discovery efforts.

References

-

PubChem. Compound Summary for CID 2736093, this compound. National Center for Biotechnology Information. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. [Link]

-

ResearchGate. Medicinally important pyrazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. [Link]

-

PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

-

IRIS UniGe. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

- 1. This compound | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 237069-82-8 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unige.iris.cineca.it [unige.iris.cineca.it]

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Discovery of 2',4'-Bis(trifluoromethyl)acetophenone

In the landscape of synthetic chemistry, fluorinated organic compounds have carved out an indispensable role, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into molecular scaffolds can profoundly alter a compound's physicochemical and biological properties.[1][2] The trifluoromethyl group, in particular, is a powerful modulator, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3][4]

This guide focuses on This compound , a specialized aromatic ketone (CAS No: 237069-82-8; Molecular Formula: C₁₀H₆F₆O; Molecular Weight: 256.14 g/mol ).[5][6][7] Its structure, featuring an acetophenone core with two strongly electron-withdrawing CF₃ groups, makes it a highly valuable and versatile building block for creating complex molecules with enhanced performance characteristics. We will explore the primary synthetic pathways to this compound, delve into the rationale behind these methodologies, and discuss its critical applications in research and development.

PART 1: Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through two robust and well-established chemical transformations: Friedel-Crafts Acylation and organometallic coupling reactions. The choice of method often depends on substrate availability, scalability, and desired purity.

Methodology 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct attachment of an acyl group to an aromatic ring.[8][9] This method is a direct and powerful route to aryl ketones.[10][11]

Causality and Scientific Rationale:

The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[8][10] This generates a highly electrophilic acylium ion, which then attacks the aromatic ring. For this specific synthesis, the substrate is 1,3-bis(trifluoromethyl)benzene.

A critical consideration is the electronic nature of the starting material. The two CF₃ groups are potent electron-withdrawing groups, which significantly deactivate the benzene ring towards electrophilic attack. Therefore, forcing conditions—such as a stoichiometric excess of a powerful Lewis acid and potentially elevated temperatures—are generally required to drive the reaction to completion. A key advantage of the acylation reaction is that the product, this compound, is even more deactivated than the starting material, which effectively prevents undesirable polyacylation reactions.[9][10]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (to a scrubber), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully quench by slowly adding crushed ice, followed by cold dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Methodology 2: Synthesis via Grignard Reagent

Organometallic routes, particularly those involving Grignard reagents, offer a versatile alternative for forming carbon-carbon bonds.[12] This method involves the reaction of a pre-formed aryl magnesium halide with an appropriate acetylating agent.

Causality and Scientific Rationale:

This synthesis begins with the preparation of a Grignard reagent from 1-bromo-2,4-bis(trifluoromethyl)benzene and magnesium turnings in an anhydrous ether solvent like THF. The resulting (2,4-bis(trifluoromethyl)phenyl)magnesium bromide is a potent nucleophile. This nucleophile is then reacted with an excess of a suitable acetylating agent, such as acetic anhydride.[13][14] Using an excess of the acetylating agent is crucial to ensure the reaction proceeds to the ketone and minimizes the formation of a tertiary alcohol by-product from a second Grignard addition.[14]

Safety Insight: The preparation of trifluoromethyl-substituted phenyl Grignard reagents requires careful safety considerations. There are reports of detonations, potentially due to loss of solvent contact or thermal runaway.[13][14] Therefore, maintaining strict temperature control and ensuring the reagent remains solvated at all times is paramount for a safe and reliable procedure.

Caption: Workflow for Grignard-based Synthesis.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: Flame-dry all glassware and assemble under a strict inert atmosphere (argon or nitrogen). Use a three-necked flask with a condenser, dropping funnel, and magnetic stirrer.

-

Grignard Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the surface. Add a solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remainder of the solution at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1-2 hours to ensure complete formation.

-

Acylation Reaction: In a separate flask, prepare a solution of excess acetic anhydride (at least 2.0 equivalents) in anhydrous THF and cool it to 0°C.

-

Addition: Slowly add the freshly prepared Grignard reagent to the cold, stirred acetic anhydride solution. This "inverse addition" is critical to maintain an excess of the electrophile.[14]

-

Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by carefully pouring it into a mixture of ice and saturated ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude oil via vacuum distillation or column chromatography to obtain the final product.

PART 2: Physicochemical Properties and Spectroscopic Data

The physical and analytical data are crucial for identifying and characterizing this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 237069-82-8 | [5][7] |

| Molecular Formula | C₁₀H₆F₆O | [5][7][15] |

| Molecular Weight | 256.14 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid/solid | [15] |

| Boiling Point | Not specified, but expected to be similar to isomers (e.g., 85 °C/8 mmHg for 3',5'-isomer) | [15] |

Expected Spectroscopic Data: While a specific published spectrum for the 2',4'-isomer is not readily available, its key NMR and IR features can be predicted based on its structure and data from analogous compounds.[14]

-

¹H NMR: Three distinct signals are expected: a singlet for the methyl protons (-COCH₃) around δ 2.7 ppm, and three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR: Signals would include the methyl carbon, the carbonyl carbon (C=O) around δ 195 ppm, and multiple aromatic carbon signals, including two quartets for the carbons directly bonded to the CF₃ groups due to C-F coupling.[14]

-

¹⁹F NMR: Two distinct singlets are expected, one for each of the chemically non-equivalent CF₃ groups.

-

IR Spectroscopy: A strong characteristic absorption band for the carbonyl (C=O) stretch would be observed around 1700 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1350 cm⁻¹ region.

PART 3: Applications in Drug Discovery and Advanced Material Synthesis

The unique electronic properties conferred by the two trifluoromethyl groups make this compound a strategic intermediate in several high-value applications.

Caption: Key Application Areas.

-

Pharmaceutical Development: This compound is a key starting material for synthesizing complex APIs. The trifluoromethyl groups can enhance a drug candidate's ability to cross cell membranes (lipophilicity) and resist metabolic breakdown by enzymes in the body, leading to a longer half-life and improved bioavailability.[2][3][4] It is a valuable scaffold for developing novel therapeutics.

-

Agrochemicals: In the agrochemical sector, the compound is used to create next-generation herbicides, insecticides, and fungicides.[3][15] The CF₃ groups contribute to the potency and environmental persistence of the final product, allowing for lower application rates and greater efficacy against target pests.[4]

-

Material Science: The strong electron-withdrawing nature of the CF₃ groups makes this acetophenone derivative an interesting building block for advanced materials. It can be used to synthesize specialty polymers with high thermal stability and chemical resistance or to create sophisticated ligands for transition metal catalysts used in fine chemical synthesis.[4][15]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. Through well-understood synthetic routes like Friedel-Crafts acylation and Grignard reactions, this key intermediate is readily accessible to researchers. Its unique electronic and steric properties make it an invaluable tool, enabling the development of more effective pharmaceuticals, more potent agrochemicals, and novel materials. As the demand for high-performance molecules continues to grow, the importance of foundational building blocks like this compound in driving innovation is set to increase.

References

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P

- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google P

- EP0993432B1 - Process for the preparation of trifluoromethyl acetophenone - Google P

-

The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (URL: [Link])

- EP1546126B1 - Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives - Google P

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent - ResearchGate. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. (URL: [Link])

- WO 2021/171301 A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Googleapis.com. (URL: )

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

This compound | C10H6F6O | CID 2736093 - PubChem. (URL: [Link])

- CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google P

-

friedel-crafts acylation of benzene - Chemguide. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (URL: [Link])

-

The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. (URL: [Link])

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - Future Medicinal Chemistry. (URL: [Link])

-

WO/1998/058895 PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - WIPO Patentscope. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H6F6O | CID 2736093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 237069-82-8 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic Guide to 2',4'-Bis(trifluoromethyl)acetophenone

Introduction

2',4'-Bis(trifluoromethyl)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the acetophenone scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituents.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the acetyl methyl protons. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values) compared to unsubstituted acetophenone.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.1-8.2 | d | ~8.0 |

| H-5' | ~7.9-8.0 | d | ~8.0 |

| H-3' | ~7.8-7.9 | s | - |

| -COCH₃ | ~2.6-2.7 | s | - |

Note: Chemical shifts are typically reported in CDCl₃ and referenced to TMS at 0 ppm. Actual values may vary slightly depending on the solvent and concentration.

The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the trifluoromethyl groups. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons, providing valuable information about their relative positions on the aromatic ring. The methyl protons of the acetyl group typically appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons attached to the trifluoromethyl groups are particularly noteworthy.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~195-197 | s | - |

| C-CF₃ (quartet) | ~120-135 | q | ~270-280 |

| Aromatic C-H | ~125-135 | m | - |

| Aromatic C-CF₃ | ~130-140 | q | ~30-35 |

| Aromatic C-C=O | ~135-140 | s | - |

| -COCH₃ | ~28-30 | s | - |

Note: Chemical shifts are typically reported in CDCl₃. The large one-bond carbon-fluorine coupling (¹JCF) for the CF₃ groups results in characteristic quartets.

The carbonyl carbon resonates at a significantly downfield chemical shift, which is typical for ketones. The carbons of the trifluoromethyl groups appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons also exhibit complex splitting patterns due to coupling with both protons and fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for studying fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, unless they are chemically equivalent.

Table 3: ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 2'-CF₃ | ~ -62 to -64 | s |

| 4'-CF₃ | ~ -62 to -64 | s |

Note: Chemical shifts are typically referenced to CFCl₃ at 0 ppm. The exact chemical shifts can be influenced by the solvent and electronic environment.

The observation of two singlets in the ¹⁹F NMR spectrum would confirm the presence of two distinct trifluoromethyl groups. The absence of coupling between the two CF₃ groups is expected due to the number of bonds separating them.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its good dissolving power for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. An external reference standard, such as CFCl₃, is often used.[1]

Sources

solubility of 2',4'-Bis(trifluoromethyl)acetophenone in common solvents

An In-Depth Technical Guide to the Solubility of 2',4'-Bis(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical development and advanced chemical synthesis, the journey of a molecule from a promising candidate to a viable product is fraught with challenges. Among the most fundamental of these is solubility. It is a gatekeeper property, dictating a compound's bioavailability, its ease of formulation, and its behavior in biological and chemical systems. This compound, a fluorinated ketone, stands as a valuable building block in medicinal chemistry and materials science.[1] The presence of two trifluoromethyl (-CF3) groups imparts unique electronic properties, metabolic stability, and lipophilicity, making it an attractive moiety for drug design.[2][3] However, these same groups present significant challenges to its solubility, particularly in aqueous media.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We move beyond a simple recitation of data, offering a foundational understanding of the physicochemical principles at play, a robust, field-tested protocol for accurate solubility determination, and practical insights to guide your research.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key to predicting and manipulating the solubility of this compound lies in understanding its fundamental physicochemical characteristics.

| Property | Value | Source |

| Chemical Structure | 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one | - |

| CAS Number | 237069-82-8 | [4] |

| Molecular Formula | C₁₀H₆F₆O | [4][5] |

| Molecular Weight | 256.14 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Predicted Nature | Highly Lipophilic, Poorly Water-Soluble | [7][8] |

The most telling features of this molecule are the two trifluoromethyl groups. The C-F bond is exceptionally strong, lending metabolic stability.[7] Crucially, -CF3 groups are highly lipophilic and electron-withdrawing. This combination dramatically increases the molecule's affinity for non-polar environments (fats, lipids, non-polar solvents) while simultaneously reducing its ability to form favorable interactions, such as hydrogen bonds, with water.[2][9] This predicts poor aqueous solubility, a critical hurdle in many pharmaceutical applications.

Theoretical Framework: Predicting Solubility Behavior